molecular formula C18H23NO5S B2464756 4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide CAS No. 1798543-56-2

4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2464756
CAS RN: 1798543-56-2
M. Wt: 365.44
InChI Key: BMTBDLCZLBXCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Supramolecular Architecture and Crystal Structures

The crystal structures of related sulfonamides demonstrate the importance of specific molecular interactions in dictating the overall architecture of these compounds. For instance, in the study by Rodrigues et al. (2015), the supramolecular architecture of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide is controlled by C—H⋯πaryl interactions, leading to a two-dimensional network, while another compound forms a three-dimensional architecture through C—H⋯O interactions (Rodrigues et al., 2015).

Fluorescent Properties and Zinc Complexation

In a study by Kimber et al. (2003), analogs of Zinquin ester, a specific fluorophore for Zn(II), were synthesized, including compounds with methoxy isomers. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, highlighting their potential in fluorescent tagging and metal ion detection (Kimber et al., 2003).

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed their remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Catalytic Applications in Organic Synthesis

Sulfonamide derivatives have also found applications as catalysts in various organic synthesis reactions. For example, the controlled di-lithiation synthesis of phosphine-sulfonamide ligands, as reported by Mote et al. (2021), has implications for ethylene oligomerization. This synthesis approach enables the production of palladium complexes that are active in ethylene oligomerization, contributing to the development of catalyst design for industrial processes (Mote et al., 2021).

properties

IUPAC Name

4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c1-13-11-14(22-2)9-10-18(13)25(20,21)19-12-17(24-4)15-7-5-6-8-16(15)23-3/h5-11,17,19H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTBDLCZLBXCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.